molecular formula C21H26N2O3S B2899165 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005300-84-4

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2899165
CAS No.: 1005300-84-4
M. Wt: 386.51
InChI Key: DGQAEZIHZIPFIS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This particular compound features a sulfonamide group, a tetrahydroquinoline moiety, and a benzene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the tetrahydroquinoline moiety. One common method involves the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the tetrahydroquinoline moiety and the presence of multiple functional groups

Properties

IUPAC Name

3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-8-9-18(13-20(17)23)22-27(25,26)19-10-7-15(3)16(4)12-19/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQAEZIHZIPFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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